benzyl {[(2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate
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Overview
Description
Benzyl {[(2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a complex organic compound that belongs to the class of benzofuran derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl {[(2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of the Ethoxybenzylidene Group: This step involves the condensation of the benzofuran derivative with 2-ethoxybenzaldehyde under basic conditions to form the ethoxybenzylidene moiety.
Formation of the Benzyl Acetate Moiety: The final step involves the esterification of the hydroxyl group on the benzofuran ring with benzyl acetate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the benzofuran ring to a hydroxyl group, forming dihydrobenzofuran derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogen atoms can be introduced using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: NBS is commonly used for bromination at the benzylic position.
Major Products Formed
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Halogenated benzyl derivatives.
Scientific Research Applications
Benzyl {[(2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzyl {[(2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Benzyl {[(2Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate
- Benzyl {[(2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate
Uniqueness
Benzyl {[(2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is unique due to the specific positioning of the ethoxy group on the benzylidene moiety, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C26H22O6 |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
benzyl 2-[[(2Z)-2-[(2-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
InChI |
InChI=1S/C26H22O6/c1-2-29-22-11-7-6-10-19(22)14-24-26(28)21-13-12-20(15-23(21)32-24)30-17-25(27)31-16-18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3/b24-14- |
InChI Key |
HKPNQLFQNWHMOZ-OYKKKHCWSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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